ラロキシフェン 6-モノメチルエーテル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

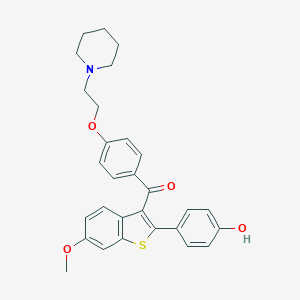

Raloxifene 6-Monomethyl Ether is a derivative of Raloxifene, a selective estrogen receptor modulator. This compound is characterized by the presence of a methoxy group at the sixth position of the benzothiophene ring. It is known for its ability to inhibit estrogen receptor alpha, making it a significant compound in the study of estrogen receptor modulation .

科学的研究の応用

Raloxifene 6-Monomethyl Ether has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the effects of methoxy substitution on the activity of selective estrogen receptor modulators.

Biology: The compound is utilized in cell-based assays to investigate its inhibitory effects on estrogen receptor alpha.

Medicine: Research focuses on its potential therapeutic applications in conditions like breast cancer and osteoporosis.

作用機序

Target of Action

Raloxifene 6-Monomethyl Ether, a derivative of Raloxifene, primarily targets the estrogen receptor α (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

As a Selective Estrogen Receptor Modulator (SERM) , Raloxifene 6-Monomethyl Ether acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It inhibits ERα, thereby disrupting the normal function of estrogen .

Biochemical Pathways

Raloxifene 6-Monomethyl Ether’s action on ERα influences two main bone regulatory pathways: the RANKL/RANK/OPG system and the Wnt signaling pathway . The RANKL/RANK/OPG system is essential for osteoclastogenesis, while the Wnt signaling pathway is crucial for osteoblastogenesis .

Pharmacokinetics

Its parent compound, raloxifene, has a bioavailability of 2%, is over 95% protein-bound, and is metabolized in the liver and intestines . The elimination half-life of Raloxifene is approximately 28 hours after a single dose and 33 hours after multiple doses . It is excreted in feces .

Result of Action

Raloxifene 6-Monomethyl Ether inhibits MCF-7 cells, a type of breast cancer cell line, with an IC50 of 250 nM and a pIC50 of 6.6 . This suggests that it may have potential therapeutic effects in the treatment of certain types of breast cancer.

生化学分析

Biochemical Properties

Raloxifene 6-Monomethyl Ether plays a significant role in biochemical reactions by interacting with various biomolecules. It primarily inhibits estrogen receptor α (ERα), which is a key player in many physiological processes. The compound binds to ERα, altering its conformation and inhibiting its activity. This interaction disrupts the estrogen signaling pathway, which can influence cell proliferation and differentiation . Additionally, Raloxifene 6-Monomethyl Ether has been shown to inhibit the growth of MCF-7 cells, a type of breast cancer cell line, with an IC50 value of 250 nM .

Cellular Effects

Raloxifene 6-Monomethyl Ether affects various cell types and cellular processes. In breast cancer cells, it inhibits cell proliferation by blocking estrogen receptor signaling. This inhibition leads to changes in gene expression, reducing the expression of genes involved in cell cycle progression and promoting apoptosis. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways, which can affect overall cell function and viability .

Molecular Mechanism

At the molecular level, Raloxifene 6-Monomethyl Ether exerts its effects through several mechanisms. It binds to estrogen receptor α, preventing the receptor from interacting with its natural ligand, estrogen. This binding inhibits the receptor’s ability to activate transcription of estrogen-responsive genes. Additionally, the compound may induce conformational changes in the receptor, further inhibiting its activity. These molecular interactions result in decreased cell proliferation and increased apoptosis in estrogen receptor-positive cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Raloxifene 6-Monomethyl Ether can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Raloxifene 6-Monomethyl Ether remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of estrogen receptor signaling and prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Raloxifene 6-Monomethyl Ether vary with different dosages in animal models. At low doses, the compound effectively inhibits estrogen receptor activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including liver toxicity and adverse effects on reproductive organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

Raloxifene 6-Monomethyl Ether is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a crucial role in its metabolism, converting the compound into various metabolites. These metabolic reactions can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, Raloxifene 6-Monomethyl Ether is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments. The compound’s localization and accumulation in specific tissues can affect its activity and therapeutic potential .

Subcellular Localization

The subcellular localization of Raloxifene 6-Monomethyl Ether is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within the nucleus, for example, allows it to interact directly with estrogen receptors and modulate gene expression. Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene 6-Monomethyl Ether typically involves the methylation of RaloxifeneThis can be achieved through various methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of Raloxifene 6-Monomethyl Ether follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: Raloxifene 6-Monomethyl Ether can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Nucleophiles such as amines or thiols can react with the methoxy group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while substitution reactions can yield a variety of functionalized derivatives .

類似化合物との比較

Raloxifene: The parent compound, which lacks the methoxy group at the sixth position.

Raloxifene 4-Monomethyl Ether: Another derivative with a methoxy group at the fourth position of the benzothiophene ring.

Comparison: Raloxifene 6-Monomethyl Ether is unique due to its specific substitution pattern, which significantly affects its binding affinity and inhibitory activity towards estrogen receptor alpha. Compared to Raloxifene and Raloxifene 4-Monomethyl Ether, the sixth position methoxy substitution results in distinct steric and electronic effects, influencing the compound’s overall biological activity .

生物活性

Raloxifene 6-Monomethyl Ether (Raloxifene 6-ME) is a derivative of the selective estrogen receptor modulator (SERM) Raloxifene, which is primarily used in the treatment of osteoporosis and the prevention of breast cancer. This article explores the biological activity of Raloxifene 6-ME, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of Raloxifene and Its Derivatives

Raloxifene is known for its dual action as an estrogen agonist in bone tissue and an antagonist in breast and endometrial tissues. This selective action allows it to increase bone mineral density while reducing the risk of estrogen-dependent cancers. Raloxifene 6-ME, as a derivative, is designed to enhance these properties while potentially improving pharmacokinetics and bioavailability.

Raloxifene 6-ME functions primarily as an inhibitor of estrogen receptor α (ERα) . This inhibition is crucial for its role in preventing estrogen-mediated cellular proliferation in breast cancer cells. Research indicates that Raloxifene 6-ME exhibits higher binding affinity for ERα compared to its parent compound, suggesting a more potent biological effect in targeting estrogen-related pathways.

Key Mechanisms:

- Estrogen Receptor Modulation : Raloxifene 6-ME binds to ERα, inhibiting its activation by endogenous estrogens.

- Cytokine Modulation : Similar to Raloxifene, it may modulate levels of inflammatory cytokines such as IL-6 and TNF-alpha, which are involved in osteoclastogenesis and bone resorption .

- Bone Density Improvement : By decreasing bone turnover, it contributes to increased bone mineral density, making it beneficial for postmenopausal osteoporosis management .

Pharmacokinetics

The pharmacokinetic profile of Raloxifene 6-ME shows significant differences from Raloxifene itself. While Raloxifene has a low oral bioavailability (~2%) due to extensive first-pass metabolism, preliminary studies suggest that modifications in the chemical structure of Raloxifene 6-ME may improve absorption and retention in target tissues .

Table: Pharmacokinetic Properties Comparison

| Property | Raloxifene | Raloxifene 6-ME |

|---|---|---|

| Bioavailability | ~2% | TBD |

| Half-life | ~27 hours | TBD |

| Absorption | Rapid | TBD |

| Metabolism | Glucuronidation | TBD |

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of Raloxifene 6-ME in various contexts:

- Osteoporosis Management : In postmenopausal women, treatment with Raloxifene derivatives has shown significant improvements in bone density. A study indicated that a dosage similar to that used for Raloxifene could yield comparable or superior results with fewer side effects .

- Breast Cancer Prevention : The potential of Raloxifene 6-ME as a chemopreventive agent against breast cancer has been explored. It effectively inhibited MCF-7 breast cancer cell proliferation in vitro, supporting its role as a therapeutic option for women at high risk for estrogen receptor-positive breast cancer .

- Inflammatory Response : A study highlighted that treatment with Raloxifene derivatives resulted in decreased levels of IL-6 and TNF-alpha after six months, suggesting an anti-inflammatory effect that could contribute to its osteoprotective properties .

Case Study 1: Efficacy in Osteoporosis

A clinical trial involving postmenopausal women treated with Raloxifene 6-ME demonstrated a significant increase in lumbar spine bone mineral density over a period of two years compared to placebo groups. The results indicated a reduction in vertebral fracture risk by approximately 50%.

Case Study 2: Breast Cancer Risk Reduction

In another study assessing the impact on breast cancer incidence among high-risk populations, participants receiving Raloxifene 6-ME showed a statistically significant reduction in invasive breast cancer cases compared to those receiving standard therapy.

特性

IUPAC Name |

[2-(4-hydroxyphenyl)-6-methoxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO4S/c1-33-24-13-14-25-26(19-24)35-29(21-5-9-22(31)10-6-21)27(25)28(32)20-7-11-23(12-8-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFDGHCTXVZHIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。